

Technical Guide: Ac-Ala-Ala-Tyr-AMC for Protease Activity Studies

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Compound of Interest

Compound Name: AC-Ala-ala-tyr-amc

Cat. No.: B1518660

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Executive Summary

Ac-Ala-Ala-Tyr-AMC is a fluorogenic tripeptide substrate designed for the kinetic analysis of chymotrypsin-like protease activity. While often overshadowed by the widely cited Suc-LLVY-AMC, this substrate provides a specific probe for the hydrophobic specificity pockets (S1-S3) of the 20S proteasome (β 5 subunit), calpains, and chymotrypsin.

This guide moves beyond basic product inserts to address the critical experimental challenges: distinguishing between proteasomal and non-proteasomal cleavage, optimizing signal-to-noise ratios via FRET-like quenching release, and calculating precise kinetic constants (

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Part 1: Chemical & Mechanistic Foundation Structural Logic

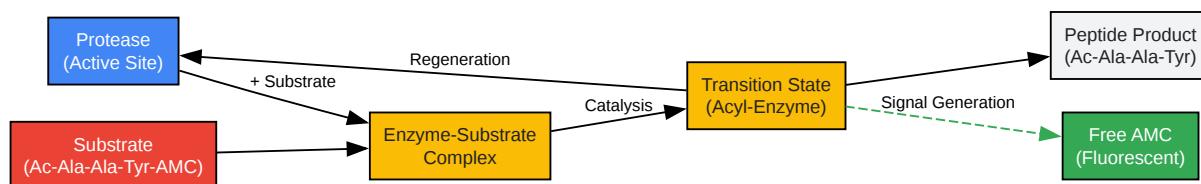
The utility of **Ac-Ala-Ala-Tyr-AMC** relies on the specific interaction between the peptide sequence and the protease active site, coupled with the fluorogenic properties of the leaving group.

- N-Terminal Cap (Ac-): The Acetyl group mimics the peptide bond of a preceding amino acid, stabilizing the substrate within the enzyme's binding groove and preventing degradation by aminopeptidases.
- Peptide Sequence (Ala-Ala-Tyr):
 - P1 Position (Tyr): The large, hydrophobic/aromatic Tyrosine residue targets the S1 specificity pocket of chymotrypsin-like enzymes (cleavage occurs after this residue).
 - P2/P3 Positions (Ala-Ala): These smaller alanine residues facilitate entry into the active site, particularly in the sterically restricted interior of the 20S proteasome core particle.
- Fluorophore (AMC): 7-Amino-4-methylcoumarin is attached via an amide bond to the C-terminus.
 - Quenched State: When bound to the peptide, the amide linkage withdraws electrons, significantly quenching fluorescence.
 - Active State: Proteolytic cleavage releases free AMC. The restoration of the amine group's electron-donating capacity results in a massive increase in quantum yield.

Spectral Properties

- Excitation (λ_{ex}): 360–380 nm (UV/Blue)
- Emission (λ_{em}): 440–460 nm (Blue/Cyan)
- Stokes Shift: ~80 nm (Reduces self-absorption and scattering interference)

Cleavage Mechanism Visualization



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Caption: Kinetic mechanism of AMC release. The fluorescence signal is strictly proportional to the concentration of free AMC released, serving as a direct readout of reaction velocity (

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Part 2: Target Specificity & Biological Context

The Specificity Paradox

While **Ac-Ala-Ala-Tyr-AMC** is an excellent substrate for chymotrypsin-like activity, it is not perfectly specific to a single enzyme. The "chymotrypsin-like" profile is shared by several major cellular proteases.

Target Enzyme	Subunit/Domain	Specificity Note
20S Proteasome	5 Subunit	Primary target in cytosolic lysates. Requires activation (SDS/PA28) for purified 20S.
Immunoproteasome	5i (LMP7)	Can cleave AAT-AMC, though specific substrates (e.g., Ac-ANW-AMC) exist for differentiation.[1]
Calpains	Cysteine Protease Core	Major confounding factor. Calpains (Ca ²⁺ -dependent) actively cleave chymotrypsin-like substrates.[2]
Chymotrypsin	Serine Protease	The classical extracellular target.

Critical Experimental Control

Because of the overlap between Proteasome and Calpain activity, you cannot rely on the substrate alone for identification. You must use selective inhibitors to validate the source of the signal.

- To measure Proteasome only: Assay +/- Epoxomicin (highly specific) or MG-132 (reversible, less specific).
- To measure Calpain only: Assay +/- Calpeptin or chelate Calcium with EDTA.

Part 3: Experimental Workflow

Reagent Preparation

- Stock Solution: Dissolve **Ac-Ala-Ala-Tyr-AMC** in high-grade DMSO to 10–50 mM.
 - Note: AMC substrates are hydrophobic. Ensure complete dissolution. Store at -20°C, protected from light.
- Assay Buffer (Proteasome Optimized):
 - 50 mM Tris-HCl (pH 7.5)
 - 5 mM
 - 1 mM DTT (Freshly added)
 - 2 mM ATP (Essential for 26S; omit for 20S)
 - For Purified 20S only: Add 0.035% SDS to induce gate opening.

Kinetic Assay Protocol

Step 1: Lysate/Enzyme Prep Prepare cell lysates in a lysis buffer compatible with downstream assays (avoid high detergents if possible, or dilute significantly). Keep on ice.

Step 2: Inhibitor Pre-incubation (The Validation Step) Set up a 96-well black-walled plate.

- Wells A: Enzyme + Buffer (Total Activity)
- Wells B: Enzyme + Epoxomicin (20 μ M) (Non-Proteasomal Background)
- Wells C: Enzyme + Calpeptin (if Calpain is a concern)
- Wells D: Buffer + Substrate (Blank/Autohydrolysis)

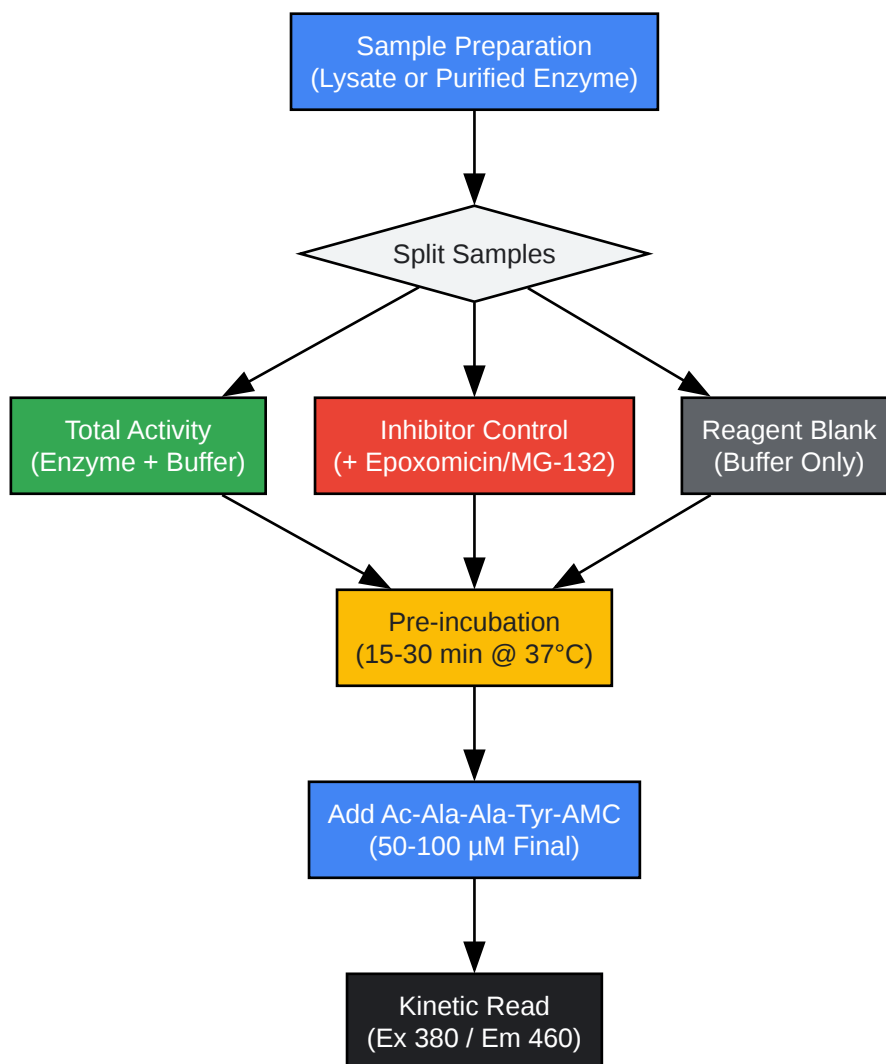
Incubate for 15–30 minutes at 37°C to allow irreversible inhibitors to bind.

Step 3: Substrate Addition Dilute **Ac-Ala-Ala-Tyr-AMC** stock into the Assay Buffer to a working concentration of 50–100 μ M. Add to all wells to initiate the reaction.

Step 4: Kinetic Reading Immediately place in a fluorescence plate reader pre-heated to 37°C.

- Mode: Kinetic (Read every 1–2 minutes for 60 minutes).
- Gain: Set using a free AMC standard curve (see Part 5).

Workflow Diagram



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Caption: Experimental design emphasizing the mandatory inhibitor control step to validate signal specificity.

Part 4: Data Analysis & Troubleshooting

Calculating Activity[3]

- Slope Calculation: For each well, calculate the slope of the linear portion of the curve (RFU/min).
 - Tip: Ignore the first 5 minutes (temperature equilibration) and the plateau phase (substrate depletion).

- Background Subtraction:
- Specific Activity:
- Quantification (AMC Standard): Convert RFU/min to pmol/min using an AMC standard curve.

Common Pitfalls

Issue	Cause	Solution
High Background Fluorescence	Autohydrolysis of substrate or light leakage.	Use fresh substrate buffer; check filter bandwidths.
Non-Linear Kinetics	Substrate depletion or enzyme instability.	Reduce enzyme concentration; ensure <10% substrate consumption.
Low Signal	Inner Filter Effect (IFE) or Quenching.	High concentrations (>200 μ M) of AMC substrate can absorb the excitation light. Perform a dilution series to find the linear range.
No Inhibition with MG-132	Activity is not proteasomal.	Likely Calpain or Cathepsin activity. Try Calpeptin or E-64.

References

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- Harris, J. L., et al. (2001). Substrate specificity of the human proteasome. *Chemistry & Biology*, 8(12), 1131-1141. [[Link](#)]
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- [2. Calpain Substrate Suc-LLVY-AMC, fluorogenic substrate - 5 mg \[eurogentec.com\]](#)
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